5-Chloro-6-cyclopropylpicolinic acid
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Overview
Description
5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This compound is a derivative of pyridinecarboxylic acid, featuring a chlorine atom at the 5-position and a cyclopropyl group at the 6-position on the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopropylamine under suitable conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under suitable conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the cyclopropyl group.
6-Cyclopropyl-2-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-pyridinecarboxylic acid: Chlorine atom at a different position on the pyridine ring.
Uniqueness
5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-6-cyclopropylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-6-3-4-7(9(12)13)11-8(6)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
IQNOFVMWFZFSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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